(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their potential biological activities, particularly as inhibitors of various enzymes and receptors
Preparation Methods
The synthesis of (2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions. The reaction is carried out at a temperature of 50°C to obtain the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and methoxy group can participate in substitution reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions using boron reagents and palladium catalysts.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its inhibitory effects on enzymes and receptors, making it a potential candidate for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and migration . This inhibition can result in the induction of apoptosis in cancer cells and the reduction of tumor growth.
Comparison with Similar Compounds
Similar compounds to (2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone include:
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol: This compound shares the pyrrolopyridine core but differs in the functional groups attached.
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate: Another derivative with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and potential biological activities.
Properties
CAS No. |
858118-44-2 |
---|---|
Molecular Formula |
C15H11FN2O2 |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
(2-fluoro-5-methoxyphenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C15H11FN2O2/c1-20-9-4-5-13(16)11(7-9)14(19)12-8-18-15-10(12)3-2-6-17-15/h2-8H,1H3,(H,17,18) |
InChI Key |
NZMNKDOVRZUMCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=O)C2=CNC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.